

# A Comprehensive Technical Guide to 4-Aminopiperidine-4-carboxylic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Aminopiperidine-4-carboxylic acid

Cat. No.: B556564

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of **4-Aminopiperidine-4-carboxylic acid**, a pivotal building block in medicinal chemistry. This document outlines its chemical identifiers, synthesis methodologies, and its role in biologically relevant signaling pathways.

## Core Chemical Data

**4-Aminopiperidine-4-carboxylic acid** is a non-proteinogenic amino acid characterized by a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid. This unique structure imparts conformational rigidity, making it a valuable scaffold in the design of peptidomimetics and other bioactive molecules.

## Chemical Identifiers

A comprehensive list of identifiers for **4-Aminopiperidine-4-carboxylic acid** is provided below, facilitating its unambiguous identification in databases and literature.

Identifier	Value
CAS Number	40951-39-1[1]
PubChem CID	1514306[2]
IUPAC Name	4-aminopiperidine-4-carboxylic acid[2]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	144.17 g/mol [1]
InChI	InChI=1S/C6H12N2O2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4,7H2,(H,9,10)[2]
InChIKey	KHABBYNLBYZCKP-UHFFFAOYSA-N[2]
Canonical SMILES	C1CNCCC1(C(=O)O)N[2]

## Synthesis of 4-Aminopiperidine-4-carboxylic Acid

The synthesis of **4-Aminopiperidine-4-carboxylic acid** is most commonly achieved through a two-step process involving the Bucherer-Bergs reaction to form a hydantoin intermediate, followed by hydrolysis. This method utilizes a protected 4-piperidone derivative as the starting material.

### Experimental Protocol: Bucherer-Bergs Synthesis

This protocol outlines the synthesis starting from a suitable N-protected 4-piperidone.

#### Step 1: Synthesis of the Spirohydantoin Intermediate

- **Reaction Setup:** In a well-ventilated fume hood, a round-bottom flask is charged with the N-protected 4-piperidone, ammonium carbonate, and a suitable solvent such as a mixture of methanol and water.
- **Addition of Cyanide:** A solution of potassium cyanide or sodium cyanide in water is added dropwise to the stirred mixture.[3] Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment and quench any residual cyanide with bleach before disposal.

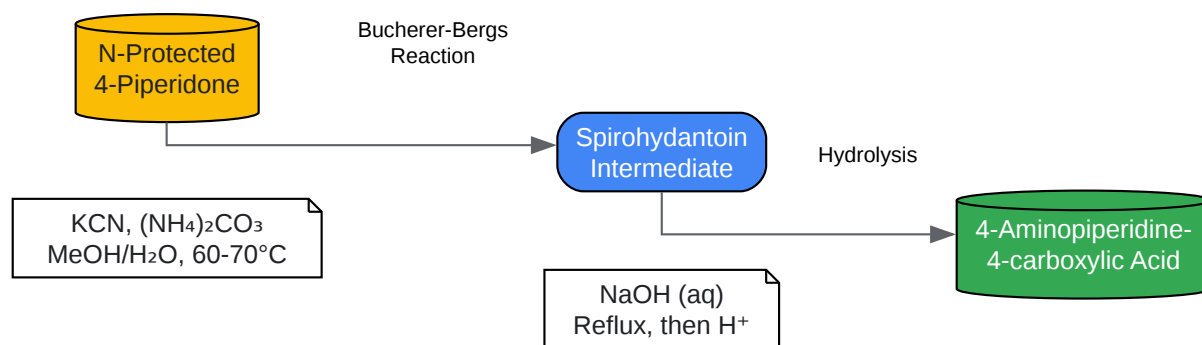
- **Reaction Conditions:** The reaction mixture is typically heated to 60-70°C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).<sup>[4]</sup>
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled, and the precipitated spirohydantoin product is collected by filtration. The solid is washed with water and dried to yield the crude intermediate.

#### Step 2: Hydrolysis of the Spirohydantoin to **4-Aminopiperidine-4-carboxylic Acid**

- **Hydrolysis:** The isolated spirohydantoin is suspended in a strong aqueous base, such as sodium hydroxide or potassium hydroxide, and heated at reflux.
- **Reaction Monitoring:** The progress of the hydrolysis is monitored until the hydantoin ring is completely opened to form the amino acid.
- **Neutralization and Isolation:** The reaction mixture is cooled and then neutralized with a strong acid (e.g., HCl) to the isoelectric point of the amino acid, leading to its precipitation.
- **Purification:** The precipitated **4-Aminopiperidine-4-carboxylic acid** is collected by filtration, washed with cold water, and then with a water-miscible organic solvent like ethanol to remove impurities. The final product is dried under vacuum.

## Synthetic Workflow Diagram

The following diagram illustrates the key steps in the Bucherer-Bergs synthesis of **4-Aminopiperidine-4-carboxylic acid**.



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Bucherer-Bergs synthesis of **4-Aminopiperidine-4-carboxylic acid**.

## Biological Significance and Signaling Pathways

Derivatives of **4-Aminopiperidine-4-carboxylic acid** are integral components of various pharmacologically active compounds. Notably, they serve as scaffolds for the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[5][6]

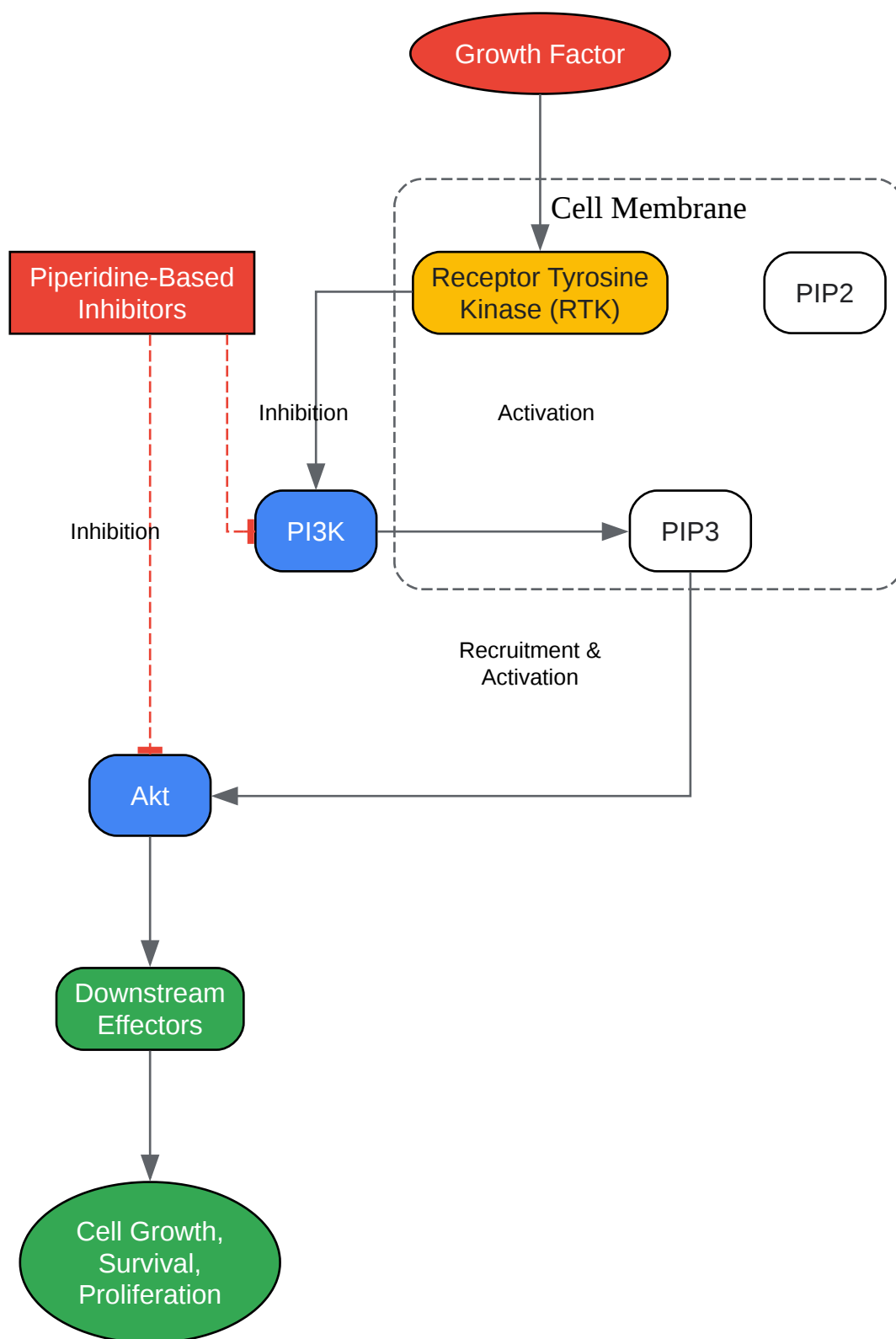
### The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP<sub>3</sub>). PIP<sub>3</sub> acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, ultimately leading to the cellular responses.

In many cancers, components of the PI3K/Akt pathway are mutated or overexpressed, leading to its constitutive activation and promoting uncontrolled cell growth and survival.<sup>[8]</sup> Piperidine-containing molecules, often incorporating the **4-aminopiperidine-4-carboxylic acid** scaffold, have been developed as potent and selective inhibitors of PI3K or Akt, thereby blocking this aberrant signaling.<sup>[5]</sup><sup>[6]</sup>

## PI3K/Akt Signaling Pathway Diagram

The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway and highlights the points of inhibition by drugs derived from the **4-aminopiperidine-4-carboxylic acid** scaffold.



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The PI3K/Akt signaling pathway and points of inhibition.

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## References

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